4-Nitropyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of nitropyridines, including 4-Nitropyridin-3-ol, can be achieved through various methods. One common approach involves the reaction of aminophenols with chloro-nitropyridines. For example, the reaction of 4-aminophenol with 2-chloro-3-nitropyridine yields an intermediate which can further undergo transformation into desired products. This method offers a straightforward pathway to synthesize nitropyridine derivatives, including the conversion of intermediates into target compounds by reduction or other chemical transformations (Cao et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied through crystallography and spectroscopy. These studies reveal the intricate details of the molecular framework, including bond lengths, angles, and the overall arrangement of atoms within the crystal lattice. For instance, derivatives of this compound exhibit specific crystal packing and hydrogen bonding patterns that stabilize the structure and influence its reactivity and properties (Bryndal et al., 2012).
Chemical Reactions and Properties
Nitropyridines undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitution, where the nitro group significantly influences the reactivity of the compound, making certain positions on the pyridine ring more susceptible to attack by nucleophiles. The synthesis pathways and chemical reactions of nitropyridines are diverse, allowing for the production of a wide range of derivatives with varying functionalities (Tohda et al., 1994).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, which influences how molecules interact with each other in the solid state or in solution. Studies on compounds like 4-Nitrophenol and 4-Methylpyridine provide insights into the intermolecular forces at play, affecting the compound's phase behavior and stability (Jin et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability under various conditions, and the ability to undergo specific chemical transformations, are defined by its functional groups. The nitro and hydroxyl groups present in this compound contribute to its unique chemical behavior, making it a valuable intermediate for synthesizing more complex molecules. The electrochemical reduction of nitropyridines, for example, showcases the stepwise mechanism by which these compounds can be transformed, highlighting the versatility of nitropyridines in synthetic chemistry (Lacasse et al., 1993).
Scientific Research Applications
Electrochemical Reduction : The electrochemical reduction of 4-nitropyridine, which can be related to 4-Nitropyridin-3-ol, has been studied in aqueous medium, focusing on the reduction mechanism of aromatic nitro compounds. This reduction occurs in three main steps and is significant in understanding the electrochemical behavior of such compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Nanosorbent Application : A study explored the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the removal of 4-nitroaniline and 2-amino-3-nitro-pyridine from water. This indicates the potential application of this compound in water purification and environmental remediation (Mahmoud et al., 2016).
Solvatochromic Indicator : 4-Nitropyridine N-oxide, closely related to this compound, has been evaluated as a solvatochromic indicator for hydrogen-bond donor ability of solvents. This application is significant in analytical chemistry for solvent characterization (Lagalante, Jacobson, & Bruno, 1996).
Synthetic Development in Pharmaceuticals : Research progress in synthesizing 4-aminopyridine, with emphasis on 4-nitropyridine N-oxide process, has applications in pharmaceuticals, pesticides, and dyes. This showcases the role of this compound derivatives in the development of various chemical products (Hu Xi-en, 2004).
Vibrational Spectral Studies : The study of 2-hydroxy-4-methyl-3-nitropyridine, a compound related to this compound, has provided insights into its conformational stability and vibrational properties. This is crucial for understanding the physical and chemical properties of similar compounds (Balachandran, Lakshmi, & Janaki, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-3-6-2-1-4(5)7(9)10/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHEFWTMMZHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376566 | |
Record name | 4-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13505-06-1 | |
Record name | 4-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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